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Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

bioavailability of BI 1265162, an inhaled epithelial sodium channel (ENaC) inhibitor. The

information is compiled from preclinical and Phase I clinical trial data, offering valuable insights

for researchers and professionals in the field of drug development.

Core Pharmacokinetic and Bioavailability Data
The pharmacokinetic profile of BI 1265162 has been characterized in three key Phase I clinical

trials involving healthy male subjects: a single-rising-dose (SRD) trial (NCT03349723), a

multiple-rising-dose (MRD) trial (NCT03576144), and an absolute bioavailability trial

(NCT03907280).[1][2][3][4][5]

Pharmacokinetic Parameters Following Inhaled
Administration
Pharmacokinetic analysis from the SRD and MRD trials demonstrated that BI 1265162 exhibits

dose-proportional and time-independent pharmacokinetics.[1][2][3][4] Following inhaled

administration, the drug is rapidly absorbed into the systemic circulation. The maximum

accumulation observed was 1.6-fold.[1][2][3] The calculated effective elimination half-life
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ranged from 3.6 to 8.7 hours across the tested dose ranges.[1][2][3] Renal excretion was

identified as a minor route of elimination for the parent compound.[1][2][3]

Table 1: Summary of Pharmacokinetic Parameters for Inhaled BI 1265162 (Single and Multiple

Doses)

Trial Dose
Cmax
(pmol/L)

tmax (h)
AUC
(pmol·h/L)

t½ (h)

SRD

(NCT033497

23)

3 µg 28.1 0.17 102 4.5

10 µg 80.4 0.17 341 4.8

30 µg 281 0.17 1140 5.4

100 µg 818 0.17 3700 6.0

300 µg 2500 0.17 12000 7.0

600 µg 4680 0.17 25300 8.7

1200 µg 8560 0.08 49600 8.2

MRD

(NCT035761

44)

10 µg (Day 8) 90.7 0.17 451 5.8

30 µg (Day 8) 269 0.17 1340 6.2

100 µg (Day

8)
885 0.17 4550 6.8

300 µg (Day

8)
2610 0.17 14300 7.6

600 µg (Day

8)
5250 0.17 30600 8.5

Data extracted from a summary table in a peer-reviewed publication. Cmax, maximum plasma

concentration; tmax, time to reach maximum plasma concentration; AUC, area under the
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plasma concentration-time curve; t½, elimination half-life.

Absolute Bioavailability
The absolute bioavailability of BI 1265162 was determined in a dedicated trial (NCT03907280)

comparing oral and inhaled administration to an intravenous infusion.[1][2][3][4][5]

Table 2: Absolute Bioavailability of BI 1265162

Route of Administration Dose
Absolute Bioavailability
(%)

Oral 1.25 mg 0.50

Inhaled 200 µg ~40

The results indicate very low oral bioavailability, suggesting that systemic exposure following

inhalation is primarily due to absorption through the lungs rather than the gastrointestinal tract.

[1][2][3][4]

Experimental Protocols
The following sections outline the methodologies employed in the key clinical trials cited.

Clinical Trial Designs
Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially

randomized, single-blind, placebo-controlled trial in healthy male subjects. The primary

objective was to evaluate the safety and tolerability of single inhaled doses of BI 1265162
(ranging from 3 µg to 1200 µg). A secondary objective was the characterization of the

pharmacokinetic profile. Plasma samples for PK analysis were collected for up to 72 hours

post-dose.[1][2][5]

Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized,

double-blind, placebo-controlled trial in healthy male subjects. The study assessed the

safety, tolerability, and pharmacokinetics of multiple inhaled doses of BI 1265162 (ranging

from 10 µg to 600 µg). Dosing occurred once daily on days 1 and 8, and twice daily from day
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2 to day 7. Dose proportionality and time dependency of the pharmacokinetics were

evaluated.[1][2]

Absolute Bioavailability Trial (NCT03907280): This was a four-arm, open-label, randomized,

single-dose, three-way crossover trial in healthy male subjects. The study was designed to

determine the absolute bioavailability of BI 1265162 following oral (1.25 mg) and inhaled

(200 µg) administration, with a 1-hour intravenous infusion (50 µg) as the reference. To

distinguish between pulmonary and gastrointestinal absorption from the inhaled dose, one

arm included the administration of oral activated charcoal before and after inhalation.[1][2][5]

Bioanalytical Methodology
While specific, detailed protocols for the bioanalytical quantification of BI 1265162 in plasma

are proprietary, the scientific literature indicates that validated bioanalytical methods, such as

liquid chromatography-tandem mass spectrometry (LC-MS/MS), are standard for the

quantification of small molecule drugs in biological matrices in such clinical trials. These

methods are chosen for their high sensitivity, specificity, and accuracy.

A typical LC-MS/MS method for pharmacokinetic analysis would involve:

Sample Preparation: Extraction of the analyte from plasma, often through protein

precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or

ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g.,

C18) to separate the analyte from endogenous plasma components.

Mass Spectrometric Detection: A tandem mass spectrometer operating in a specific mode

(e.g., selected reaction monitoring) to provide sensitive and selective detection and

quantification of the analyte and an internal standard.

The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for

parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
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Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma

concentration-time data. For the MRD trial, dose proportionality was assessed using a power

model.

Visualizations: Signaling Pathway and Experimental
Workflow
Signaling Pathway of ENaC Inhibition in Cystic Fibrosis
BI 1265162 is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF),

a dysfunctional CFTR protein leads to reduced chloride and bicarbonate secretion and,

consequently, hyperabsorption of sodium ions through ENaC. This ion imbalance results in

dehydration of the airway surface liquid, leading to thickened mucus and impaired mucociliary

clearance. By blocking ENaC, BI 1265162 aims to reduce sodium and water absorption,

thereby rehydrating the airway surface and restoring mucociliary function. This mechanism of

action is independent of the specific CFTR mutation.[1][2][6]
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Caption: Mechanism of action of BI 1265162 in cystic fibrosis airways.

Experimental Workflow for the Absolute Bioavailability
Study (NCT03907280)
The following diagram illustrates the crossover design of the absolute bioavailability trial, a

crucial study for understanding the absorption characteristics of BI 1265162.
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Caption: Workflow of the absolute bioavailability study for BI 1265162.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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